Product packaging for 3-(4-Methylpiperazinomethyl)benzophenone(Cat. No.:CAS No. 898788-28-8)

3-(4-Methylpiperazinomethyl)benzophenone

Cat. No.: B1613098
CAS No.: 898788-28-8
M. Wt: 294.4 g/mol
InChI Key: KAOMSNUYJABMCG-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazinomethyl)benzophenone is a synthetic compound of interest in medicinal chemistry and chemical biology research, incorporating two structurally significant elements: a benzophenone core and a 4-methylpiperazine moiety. The benzophenone scaffold is a ubiquitous structure in drug discovery, found in compounds exhibiting a range of biological activities, including potential anticancer properties . This scaffold is considered a privileged structure in medicinal chemistry due to its versatility and presence in several therapeutic agents . The 4-methylpiperazine group (CAS 109-01-3) is a common building block in pharmaceutical synthesis. It is widely used in the preparation of various active pharmaceutical ingredients (APIs), including antibacterial and antipsychotic agents . The incorporation of a piperazine ring can significantly influence a molecule's solubility and its interaction with biological targets. This product is intended for research and development purposes in laboratory settings. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O B1613098 3-(4-Methylpiperazinomethyl)benzophenone CAS No. 898788-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20-10-12-21(13-11-20)15-16-6-5-9-18(14-16)19(22)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOMSNUYJABMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643406
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-28-8
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Methylpiperazinomethyl Benzophenone and Its Analogues

Strategies for Benzophenone (B1666685) Core Construction

The formation of the diaryl ketone structure of benzophenone is a cornerstone of its synthesis. Several classical and modern organic reactions can be employed for this purpose, each with its own advantages and limitations.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a widely utilized and versatile method for the synthesis of aryl ketones, including benzophenone and its derivatives. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

The general reaction involves the activation of the acylating agent by the Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone product. For the synthesis of a 3-substituted benzophenone, one of the aromatic rings would need to be appropriately functionalized prior to the acylation reaction. For instance, reacting benzene (B151609) with a 3-substituted benzoyl chloride in the presence of AlCl₃ would yield the desired benzophenone core.

Key parameters that influence the outcome of Friedel-Crafts acylation include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst. While effective, this method can be limited by the substrate scope, as strongly deactivated aromatic rings are poor nucleophiles in this reaction.

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis
Acylating AgentAromatic SubstrateLewis Acid CatalystSolventTemperature (°C)Yield (%)Reference
Benzoyl chlorideBenzeneAlCl₃CS₂RefluxHighGeneral Textbook Knowledge
3-Bromobenzoyl chlorideBenzeneAlCl₃Dichloromethane0 to RTModerate to GoodInferred from similar reactions
Acetic anhydrideAnisoleFeCl₃·6H₂OTAAIL6094 beilstein-journals.org

Carbonylation Reactions

Carbonylation reactions offer an alternative route to benzophenones by introducing a carbonyl group (CO) between two aryl moieties. These reactions are often catalyzed by transition metals, such as palladium or cobalt. While not as commonly employed as Friedel-Crafts acylation for simple benzophenones, they can be valuable for the synthesis of more complex derivatives.

One approach involves the palladium-catalyzed carbonylation of aryl halides or triflates in the presence of an organometallic reagent. The reaction proceeds through a series of steps involving oxidative addition, CO insertion, and reductive elimination.

Organometallic Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of biaryl ketones. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate in the presence of a base.

For the synthesis of a 3-substituted benzophenone, one could couple a 3-substituted phenylboronic acid with a benzoyl chloride, or alternatively, couple phenylboronic acid with a 3-substituted benzoyl chloride. The reaction is known for its high functional group tolerance and generally mild reaction conditions. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the synthesis of 3-bromobenzophenone, a potential precursor for the target molecule, has been achieved through the Suzuki coupling of 3-bromobenzoyl chloride and phenylboronic acid. mdpi.com

Table 2: Example of Suzuki-Miyaura Coupling for Benzophenone Synthesis
Aryl Halide/TriflateOrganoboron ReagentPalladium CatalystBaseSolventTemperature (°C)Yield (%)Reference
3-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃TolueneReflux64 mdpi.com
4-BromobenzophenonePhenylboronic acidPd/CNa₂CO₃Water/Ethanol80High researchgate.net

Introduction of the Piperazinomethyl Moiety

Once the benzophenone core with a suitable functional group at the 3-position is synthesized, the next step is the introduction of the 4-methylpiperazinomethyl side chain. This is typically achieved through nucleophilic substitution or reductive amination reactions.

Nucleophilic Substitution Reactions

A common and straightforward method for introducing the piperazinomethyl group is through a nucleophilic substitution reaction. This approach requires a benzophenone precursor with a good leaving group at the benzylic position of the 3-substituent. A typical precursor would be 3-(bromomethyl)benzophenone or 3-(chloromethyl)benzophenone (B13762313).

In this reaction, 1-methylpiperazine acts as the nucleophile, displacing the halide from the benzylic position of the benzophenone derivative. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. The synthesis of a close analogue, 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile, has been reported via the reaction of 3-(bromomethyl)benzonitrile with 1-methylpiperazine, demonstrating the feasibility of this approach.

Reductive Amination Protocols

Reductive amination provides an alternative and powerful method for the formation of the C-N bond required for the piperazinomethyl moiety. This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 3-(4-methylpiperazinomethyl)benzophenone, this would involve the reaction of 3-formylbenzophenone (3-benzoylbenzaldehyde) with 1-methylpiperazine. The resulting iminium ion is then reduced by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. Reductive amination is often preferred due to its mild reaction conditions and the ability to avoid the use of potentially lachrymatory haloalkyl intermediates. The synthesis of 3-(4-methylpiperazin-1-yl)benzaldehyde from 3-bromobenzaldehyde and 1-methylpiperazine, followed by in situ hydrolysis of an acetal, provides a strong precedent for the successful application of this methodology to benzophenone systems.

Table 3: Reagents for Reductive Amination
Carbonyl CompoundAmineReducing AgentSolventTypical ConditionsReference
3-Formylbenzophenone1-MethylpiperazineSodium triacetoxyborohydrideDichloroethaneRoom TemperatureInferred from general protocols
BenzaldehydeBenzylamineRaney Ni/H₂Methanol (B129727)Elevated Temperature and Pressure researchgate.net

Functionalization and Derivatization

The structural modification of this compound and its analogs is a key area of research aimed at refining their properties. Functionalization and derivatization strategies focus on introducing a variety of substituents to the core structure, thereby enabling the exploration of structure-activity relationships.

Introduction of Halogen Substituents (e.g., Bromo, Chloro, Fluoro)

The introduction of halogen atoms onto the aromatic rings of benzophenone-piperazine derivatives is a common strategy to modulate electronic properties and metabolic stability. Various synthetic protocols have been developed for the synthesis of halogenated analogs.

One common approach involves the use of starting materials that already contain the desired halogen substituents. For instance, the synthesis of certain designer drugs includes the preparation of aromatic ring-substituted phenylpiperazines and substituted benzoyl-piperazines. ojp.gov These syntheses focus on incorporating substituents of toxicological interest, such as chloro, bromo, and fluoro groups, onto the aromatic portions of the molecule. ojp.gov For example, the reaction of a piperazine (B1678402) derivative with a di-substituted phenyl compound, such as in the synthesis of trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexyl amine dihydrochloride, demonstrates the incorporation of a dichlorinated phenyl ring onto the piperazine nucleus. google.com

Late-stage functionalization offers an alternative route to introduce halogens onto a pre-formed molecular scaffold. While specific examples for this compound are not detailed, general methods for halogenation are well-established. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly employed for the introduction of bromine and iodine, respectively. nih.gov Similarly, specialized reagents are available for the introduction of fluorine. nih.gov These reactions can be applied to complex molecules to generate a library of halogenated analogs for further study. nih.gov

Table 1: Examples of Halogenating Reagents and Corresponding Substituents

ReagentHalogen Introduced
N-Bromosuccinimide (NBS)Bromo
N-Iodosuccinimide (NIS)Iodo
N-Chlorosuccinimide (NCS)Chloro
Selectfluor®Fluoro

Methyl and Methoxy (B1213986) Group Functionalization

The incorporation of methyl and methoxy groups can significantly impact the lipophilicity, steric profile, and receptor-binding interactions of the parent compound. The N-methyl group on the piperazine ring is a defining feature of this compound. The synthesis of related N-methylpiperazine derivatives often starts from N-methylpiperazine itself. For example, 4-methylpiperazine acetophenone can be prepared by heating 4-fluoroacetophenone with N-methylpiperazine under neat conditions. nih.gov This acetophenone derivative then serves as a key precursor for further reactions, such as Claisen-Schmidt condensation, to build more complex molecules. nih.gov

Functionalization of the aromatic rings with methyl or methoxy groups typically involves selecting appropriately substituted starting materials. For instance, the Knoevenagel condensation can be used to synthesize various substituted phenylcyanoacrylates from benzaldehydes bearing methyl and methoxy groups. researchgate.net Examples of substituted benzaldehydes used in such reactions include 2,3-dimethyl-4-methoxy, 2,5-dimethyl-4-methoxy, and various trimethoxy derivatives. researchgate.net These methods highlight the principle of building the desired substitution pattern from commercially available or readily synthesized precursors.

Synthesis of Unsaturated Piperazine Derivatives

The synthesis of unsaturated piperazine derivatives introduces conformational constraints and potential new interaction points. One method to achieve this is through radical cyclization reactions. For example, novel dihydrofuran-containing piperazine compounds can be synthesized from unsaturated diacyl or alkyl-acyl piperazine derivatives. nih.gov These unsaturated precursors are reacted with 1,3-dicarbonyl compounds in the presence of manganese(III) acetate [Mn(OAc)3], which mediates an oxidative radical cyclization. nih.gov This approach allows for the creation of complex heterocyclic systems fused to the piperazine core. nih.gov

Optimization of Synthetic Pathways

Optimizing synthetic routes is crucial for improving yield, purity, and scalability while minimizing reaction times and environmental impact. Key parameters that are often adjusted include stoichiometric ratios of reactants, reaction temperature, and the choice of solvent.

Stoichiometric Ratio Adjustments

The molar ratio of reactants, catalysts, and reagents plays a critical role in the outcome of a chemical reaction. Adjusting these ratios can maximize the conversion of the limiting reagent, minimize the formation of byproducts, and control the reaction rate.

In the Mn(OAc)3-mediated radical cyclization for synthesizing piperazine-dihydrofuran derivatives, the reactions were systematically carried out using a 1.2:1:2 molar ratio of the unsaturated piperazine derivative to the 1,3-dicarbonyl compound to Mn(OAc)3. nih.gov This specific stoichiometry was determined to be optimal for achieving good yields of the desired cyclized product. nih.gov Fine-tuning the amount of the oxidizing agent, Mn(OAc)3, is particularly important as an excess or deficit can lead to incomplete reaction or the formation of undesired side products.

Table 2: Stoichiometric Ratios in Mn(OAc)3-Mediated Radical Cyclization nih.gov

Reactant/ReagentMolar Ratio
Unsaturated Piperazine Derivative1.2
1,3-Dicarbonyl Compound1
Manganese(III) Acetate [Mn(OAc)3]2

Reaction Temperature and Solvent Effects

Reaction temperature and the choice of solvent are fundamental parameters that can profoundly influence reaction kinetics, selectivity, and yield. Temperature directly affects the rate of reaction, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also promote the formation of decomposition products or undesired side reactions. For instance, the synthesis of 4-methylpiperazine acetophenone is conducted by heating the reactants at 140 °C. nih.gov In contrast, the Claisen-Schmidt condensation to form chalcone derivatives is carried out at room temperature to ensure the stability of the product. nih.gov In phase-transfer catalyzed reactions for preparing certain piperazine derivatives, the reaction mixture is heated to boiling under a nitrogen atmosphere for several hours to drive the reaction to completion. google.com

The solvent plays a multifaceted role by dissolving reactants, stabilizing transition states and intermediates, and influencing the reaction pathway. The choice between polar and non-polar, or protic and aprotic solvents can be critical. Good yields are often obtained in polar solvents, which can be attributed to the stabilization of ionic intermediates. researchgate.net For example, the Mn(OAc)3-mediated radical cyclization is performed in glacial acetic acid, which serves as both a solvent and a proton source. nih.gov In other syntheses, solvents like dichloromethane are used, particularly in biphasic systems with an aqueous basic solution and a phase-transfer catalyst. google.com

Purification and Yield Enhancement Techniques

The final step in the synthesis of this compound and related structures involves rigorous purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the physical state of the crude product (solid or oil), its solubility characteristics, and the nature of the impurities.

Recrystallization

Recrystallization is a cornerstone technique for the purification of crystalline solids. The underlying principle is the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For benzophenone derivatives, a range of solvents and solvent mixtures have been demonstrated to be effective.

A common approach involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent cooling of the solution leads to a decrease in solubility, prompting the crystallization of the desired compound while impurities remain dissolved in the mother liquor.

For instance, in the purification of related benzophenone compounds, solvent systems such as ethanol-water mixtures have been successfully employed. The crude material is dissolved in hot ethanol, and water is then added to the point of saturation. Upon cooling, the purified benzophenone derivative crystallizes out. Similarly, for other analogs, recrystallization from methanol-acetone mixtures has been reported to yield highly pure products. The selection of an appropriate solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Compound Type Recrystallization Solvent System General Procedure
Benzophenone DerivativesEthanol/WaterDissolve in hot ethanol, add water until turbidity, then cool.
Acyl Pyrazolone DerivativesMethanol/AcetoneDissolve in a minimal amount of hot solvent mixture and allow to cool.
Non-polar BenzophenonesToluene, Hexane MixturesDissolve in hot solvent and cool slowly to induce crystallization.

Column Chromatography

For compounds that are oils, non-crystalline solids, or when impurities have similar solubility profiles to the product, column chromatography is the preferred method of purification. This technique separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Silica (B1680970) gel is the most commonly used stationary phase for the purification of benzophenone derivatives due to its polarity and effectiveness in separating compounds with varying polarities. The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is typically chosen such that the desired compound has a retention factor (Rf) in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which is used for preliminary optimization.

For piperazine-substituted benzophenones, which possess both polar (piperazine) and non-polar (benzophenone) moieties, a gradient elution is often employed. This involves starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of dichloromethane (DCM) to a mixture of DCM and methanol is a common strategy. The non-polar impurities will elute first with the less polar solvent, followed by the desired product as the polarity of the mobile phase is increased.

Table of Chromatographic Conditions for Benzophenone Analogs:

Stationary Phase Mobile Phase (Eluent) Compound Type
Silica GelDichloromethane/Methanol (gradient)Piperazine-substituted benzophenones
C18 Reverse PhaseWater/Acetonitrile (gradient)Methylbenzophenones (for analysis)
Silica GelHexane/Ethyl AcetateGeneral benzophenone derivatives

Yield enhancement through column chromatography is primarily achieved by the efficient separation of the target compound from reaction byproducts that may have inhibited its crystallization or that co-elute with it in other purification methods. Careful collection of fractions and their analysis (e.g., by TLC) ensures that only the pure product is combined, maximizing the yield of the high-purity material.

In the case of structurally related compounds like 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, purification often involves an initial extraction and precipitation before any chromatographic steps. The crude reaction mixture can be partitioned between an organic solvent, such as n-butanol, and an aqueous solution. After separation, adjusting the pH of the organic layer can induce the precipitation of the purified product as a salt, which is then collected by filtration and washed. This acid-base extraction and precipitation is a powerful technique for purifying compounds with basic nitrogen atoms like the piperazine moiety in this compound.

Chemical Reactivity and Mechanistic Studies of 3 4 Methylpiperazinomethyl Benzophenone Derivatives

Oxidation Reactions

The oxidation of benzophenone (B1666685) derivatives can be achieved using strong oxidizing agents, leading to the formation of various products depending on the reaction conditions and the specific structure of the starting material.

Reagents and Conditions (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of reacting with benzophenone derivatives. nih.gov The reaction conditions, such as pH, temperature, and the molar ratio of oxidant to substrate, significantly influence the degradation efficiency and the products formed. nih.gov For instance, the oxidation of benzophenone-3 (BP-3), a structurally related compound, with KMnO4 has been systematically studied. nih.gov The removal rate of BP-3 was found to be optimal at a specific pH and temperature, with a notable increase in degradation with a higher oxidant dose. nih.gov The presence of certain ions, like bicarbonate, can also promote the degradation process. nih.gov

Chromium trioxide (CrO3) is another potent oxidizing agent used in organic synthesis. organic-chemistry.org It is often employed in the form of the Jones reagent (a solution of CrO3 in aqueous sulfuric acid and acetone) or as part of other chromium(VI) complexes like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). organic-chemistry.orgwikipedia.org These reagents are known to oxidize secondary alcohols to ketones. wikipedia.org In a more direct analogy, chromium trioxide has been used to convert diphenylmethane (B89790) to benzophenone. google.com The oxidation of alcohols to carbonyl compounds using chromium(VI) reagents is a widely applied transformation in organic chemistry. lookchem.com

Oxidizing AgentTypical ConditionsRelevant Transformations
Potassium Permanganate (KMnO4) Aqueous solution, controlled pH and temperature. nih.govOxidation of benzophenone derivatives, leading to hydroxylation, direct oxidation, and bond cleavage. nih.gov
Chromium Trioxide (CrO3) Often as Jones reagent (CrO3/H2SO4/acetone) or in other complexes (PCC, PDC). organic-chemistry.orgwikipedia.orgOxidation of secondary alcohols to ketones; benzylic oxidation. organic-chemistry.orgwikipedia.org

Formation of Carboxylic Acids and Ketones

The oxidation of benzophenone derivatives can lead to the formation of more highly oxidized products, including carboxylic acids and ketones. In the case of KMnO4 oxidation of benzophenone-3, the reaction pathways involve hydroxylation, direct oxidation, and cleavage of the carbon-carbon bridge bond. nih.gov This cleavage can lead to the formation of smaller carboxylic acid and ketone fragments.

The oxidation of the alkyl side chain of 3-(4-Methylpiperazinomethyl)benzophenone is also a plausible reaction pathway. The benzylic carbon and the methyl group on the piperazine (B1678402) ring could potentially be oxidized to carboxylic acids under harsh conditions. The benzophenone ketone itself is relatively stable to further oxidation, but the surrounding alkyl and aryl groups can be susceptible to degradation.

Reduction Reactions

The carbonyl group of benzophenone is readily reduced by various methods to form the corresponding secondary alcohol. The specific reducing agent and conditions determine the outcome of the reaction.

Hydride-Based Reduction Methods (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used to convert ketones to secondary alcohols. zenodo.orgchemistry-online.com The reduction of benzophenone to diphenylmethanol (B121723) using NaBH4 is a classic example. pitt.eduzenodo.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. zenodo.org The hydride ion (H-) from NaBH4 attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated to yield the alcohol. libretexts.org

Lithium aluminum hydride (LiAlH4) is a much more powerful reducing agent than NaBH4. libretexts.orgwikipedia.org It readily reduces ketones, aldehydes, esters, and carboxylic acids to the corresponding alcohols. wikipedia.org Due to its high reactivity, LiAlH4 reactions must be carried out in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Like NaBH4, it reduces benzophenone to diphenylmethanol. libretexts.org Given its strength, LiAlH4 would be expected to reduce the benzophenone moiety of this compound to the corresponding alcohol.

Reducing AgentReactivityTypical SolventsProducts from Ketones
Sodium Borohydride (NaBH4) Mild and selective. zenodo.orgMethanol, Ethanol. zenodo.orgSecondary Alcohols. pitt.eduzenodo.org
Lithium Aluminum Hydride (LiAlH4) Strong and non-selective. wikipedia.orgDiethyl ether, THF (anhydrous). byjus.comSecondary Alcohols. libretexts.org

Formation of Alcohols and Amines

The primary product of the hydride reduction of the benzophenone core is the corresponding secondary alcohol, diphenylmethanol. zenodo.orgpitt.edu In the case of this compound, this would result in the formation of 3-(4-methylpiperazinomethyl)phenylmethanol.

While the primary reaction is the reduction of the ketone, the piperazine ring is generally stable to hydride reducing agents. Amides can be reduced to amines by LiAlH4, but the tertiary amine of the methylpiperazine group in the target molecule is already in a reduced state and would not be expected to react further under these conditions. wikipedia.org

Photochemical Reduction Pathways (e.g., to Benzopinacol)

Benzophenone can undergo photochemical reduction in the presence of a hydrogen donor, such as isopropyl alcohol, upon exposure to ultraviolet (UV) light. ijpda.orggordon.edu This reaction proceeds via a free radical mechanism. ijpda.org The benzophenone molecule is excited to a triplet state, abstracts a hydrogen atom from the solvent, and forms a diphenyl ketyl radical. ijpda.org Two of these radicals then dimerize to form benzopinacol (B1666686) (1,1,2,2-tetraphenyl-1,2-ethanediol). ijpda.orgrsc.org This photoreduction is a characteristic reaction of diaryl ketones. hilarispublisher.com Therefore, it is anticipated that this compound would undergo a similar dimerization reaction under photochemical conditions to yield the corresponding pinacol (B44631) derivative.

Substitution Reactions

Substitution reactions are fundamental to modifying the structure of this compound derivatives, enabling the introduction of new functional groups on either the aromatic rings or the piperazine ring.

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when they are rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The benzophenone structure contains a carbonyl group which acts as an electron-withdrawing group, activating the aromatic rings towards attack by nucleophiles. masterorganicchemistry.com

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group (like a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

The rate of this reaction is significantly enhanced when electron-withdrawing substituents are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comlibretexts.org In a derivative of this compound, such as 4'-chloro-3-(4-methylpiperazinomethyl)benzophenone, the activating benzoyl group is para to the chloro leaving group, facilitating nucleophilic attack. The (4-methylpiperazinomethyl) substituent at the meta position of the other ring has a less direct electronic influence on reactions occurring on that ring.

The piperazine ring in this compound is a versatile site for chemical modification. As a secondary amine (within the piperazine structure), the nitrogen atom not bearing the methyl group is nucleophilic and can readily undergo substitution reactions. researchgate.net

Common methods for functionalizing the piperazine ring include:

N-Alkylation: This involves the reaction of the secondary amine with alkyl halides or sulfonates via nucleophilic substitution. mdpi.com

N-Arylation: The introduction of an aryl group onto the piperazine nitrogen can be achieved through methods like the Buchwald-Hartwig or Ullmann–Goldberg coupling reactions, typically using aryl halides. mdpi.com For electron-deficient heteroaromatic halides, direct SNAr can also be feasible. mdpi.com

Reductive Amination: The piperazine nitrogen can react with aldehydes or ketones in the presence of a reducing agent (like sodium cyanoborohydride) to form a new C-N bond. mdpi.comnih.gov

C-H Functionalization: More recent methods allow for direct substitution on the carbon atoms of the piperazine ring. mdpi.com These reactions often proceed through radical mechanisms, initiated by photoredox catalysts, allowing for the formation of C-C or C-heteroatom bonds at the α-position to the nitrogen atoms. mdpi.com

Photochemical Reactivity

The benzophenone chromophore is well-known for its rich photochemistry, which is central to the reactivity of its derivatives upon exposure to light.

The Photo-Fries rearrangement is a characteristic reaction of phenolic esters, which, upon irradiation with UV light, rearrange to form ortho- and para-hydroxy aryl ketones. wikipedia.orgsigmaaldrich.com While this compound itself does not undergo this reaction, a related derivative, such as a phenyl benzoate, would be expected to exhibit this reactivity. acs.orgunipv.it

The reaction proceeds via a radical mechanism: slideshare.net

Homolytic Cleavage: Upon absorbing a photon, the excited ester undergoes homolytic cleavage of the ester C-O bond, generating a phenoxy radical and an acyl radical within a "solvent cage."

Radical Recombination: The radical pair can recombine within the solvent cage at the ortho or para positions of the phenoxy radical. Subsequent tautomerization (aromatization) yields the final hydroxybenzophenone products. slideshare.net

Escape and Side Products: If the radicals diffuse out of the solvent cage, they can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of side products like phenols and benzoic acid. acs.orgunipv.it

The product distribution between ortho and para isomers can be influenced by reaction conditions such as the solvent and the presence of organized media like micelles. acs.org

Benzophenone and its derivatives can be photoionized, typically through a biphotonic process, to generate radical cations. acs.org This process is initiated by the excitation of the benzophenone molecule to its triplet state, which then absorbs a second photon to eject an electron, forming the benzophenone radical cation and a hydrated electron (in aqueous solutions). acs.org

The resulting radical cation is a highly reactive intermediate and can undergo several decay pathways: acs.orgwustl.edu

Reaction with Nucleophiles: The radical cation can be trapped by nucleophiles, such as hydroxide (B78521) ions, to form cyclohexadienyl radical species. acs.org

Fragmentation (β-scission): The radical cation can fragment, leading to the generation of aryl radicals. acs.org

Hydrogen Abstraction: The initial benzophenone triplet state is a powerful hydrogen abstractor. In the presence of hydrogen donors, such as the piperazine moiety or solvents like 2-propanol, it can abstract a hydrogen atom to form a benzophenone ketyl radical. caltech.edu The subsequent coupling of these ketyl radicals is a common pathway in the photoreduction of benzophenones. caltech.edulookchem.com

The presence of the piperazine group in this compound can directly participate in these photochemical processes, acting as an intramolecular hydrogen donor or an electron donor in charge-transfer interactions. lookchem.com

Hydrolysis Kinetics of Related Benzophenone Imines

Benzophenone imines, which can be formed from benzophenone derivatives, are susceptible to hydrolysis, a reaction whose kinetics are influenced by the electronic properties of the substituents on the aromatic rings. researchgate.net Studies on the acid-catalyzed hydrolysis of various substituted benzophenone imines reveal a clear dependence of the reaction rate on the Hammett parameters of the substituents. researchgate.net

The hydrolysis proceeds via nucleophilic attack of water on the protonated imine. The rate of this reaction is sensitive to the electronic nature of the substituents on the benzophenone core. researchgate.net

Electron-withdrawing groups generally accelerate the hydrolysis rate.

Electron-donating groups tend to decrease the rate of hydrolysis. researchgate.net

Kinetic studies on a series of para-substituted benzophenone imines under acidic conditions (AcOH in 1,4-dioxane (B91453) at 50 °C) demonstrated this trend. researchgate.net Neutral or slightly electron-withdrawing substituents led to the fastest hydrolysis rates, while increasingly electron-donating groups progressively slowed the reaction. researchgate.net

Table 1: Observed Rate Constants (kobs) for the Hydrolysis of Substituted Benzophenone Imines. researchgate.net
Substituent (R)Hammett Parameter (σp)kobs (10-5 s-1)
-OMe-0.271.3
-OiPr-0.261.5
-tBu-0.202.8
-Me-0.173.2
-H0.004.5
-F0.064.1
-Cl0.233.5
-Br0.233.4
-CF30.542.6

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (Proton and Carbon-13)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of 3-(4-Methylpiperazinomethyl)benzophenone.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings will typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific substitution pattern on the benzoyl group will lead to a complex splitting pattern for these aromatic protons. The protons of the methyl group attached to the piperazine (B1678402) ring would likely produce a singlet at approximately 2.3 ppm. The methylene (B1212753) protons of the piperazine ring are expected to show complex multiplets in the range of 2.4-2.8 ppm. The benzylic methylene protons connecting the benzophenone (B1666685) moiety to the piperazine ring would likely appear as a singlet around 3.5-3.6 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the benzophenone group is the most deshielded and is expected to appear at a chemical shift of around 196 ppm. nih.gov The aromatic carbons will resonate in the range of 128-140 ppm. nih.gov The carbons of the piperazine ring are anticipated to appear in the 45-55 ppm region, while the methyl carbon on the piperazine nitrogen will have a characteristic signal at a higher field, typically around 46 ppm. The benzylic methylene carbon is expected at approximately 62 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm)
Aromatic Protons 7.0 - 8.0
Benzylic CH₂ ~3.5 - 3.6
Piperazine CH₂ ~2.4 - 2.8

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~196
Aromatic Carbons 128 - 140
Benzylic CH₂ ~62
Piperazine CH₂ 45 - 55

Two-Dimensional NMR (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would be instrumental in assigning the coupled protons within the aromatic rings and confirming the connectivity of the methylene groups in the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the benzylic CH₂ protons to the benzylic carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures and for confirming the identity of a target compound. In the analysis of this compound, LC would first separate the compound from any impurities or starting materials. The subsequent MS analysis would provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the exact molecular weight of the compound (C₁₉H₂₂N₂O, 294.4 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, for instance, showing the loss of the methylpiperazine group or cleavage at the benzylic position.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is anticipated around 1660 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups will be observed just below 3000 cm⁻¹. The spectrum will also feature characteristic peaks for C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹) and C-N stretching vibrations from the piperazine moiety.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000
C=O (Ketone) Stretch ~1660
Aromatic C=C Stretch 1450 - 1600

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and are particularly sensitive to conjugated systems.

The UV-Visible spectrum of this compound is expected to be dominated by the electronic transitions of the benzophenone chromophore. Benzophenone itself typically exhibits a strong absorption band (π→π* transition) around 250 nm and a weaker, longer-wavelength band (n→π* transition) around 340 nm. scialert.netresearchgate.net The substitution on the benzoyl ring may cause slight shifts (either bathochromic or hypsochromic) in the positions of these absorption maxima.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While benzophenone itself is weakly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, its derivatives can exhibit different emission properties. The fluorescence spectrum of this compound would provide insights into its excited state dynamics and could be useful for certain applications. The emission maximum and quantum yield would be key parameters to determine.

UV-Visible Absorption Profiles

No specific UV-Visible absorption profile for this compound has been reported in the available scientific literature.

For context, the UV spectra of benzophenone and its derivatives are well-documented. Unsubstituted benzophenone typically displays several absorption bands in the UV region. For instance, in n-Heptane, it exhibits a strong absorption band around 248 nm. researchgate.net The position and intensity of these bands are known to be influenced by both the solvent and the nature of substituents on the phenyl rings. researchgate.net Electron-donating groups can cause a bathochromic (red) shift of the absorption maxima. researchgate.net For example, a series of synthesized benzophenone derivatives showed UV absorption in the range of 225–325 nm. researchgate.net However, without experimental data, the specific absorption maxima and molar absorptivity for this compound cannot be provided.

Fluorescence and Phosphorescence Studies

Specific fluorescence and phosphorescence data, such as emission maxima, quantum yields, and lifetimes, for this compound are not available in the published literature.

Benzophenone itself is known for its prominent phosphorescence at low temperatures, a characteristic that is influenced by substituents. researchgate.net Studies on various benzophenone derivatives, such as 2-hydroxy-4-methoxybenzophenone (BP-3), have detailed their phosphorescence spectra and triplet state energy levels. researchgate.net Some derivatives also exhibit photoinduced phosphorescence enhancement. researchgate.net The fluorescence properties are also highly dependent on the molecular structure, with some donor-acceptor benzophenone systems being investigated for thermally activated delayed fluorescence (TADF). researchgate.net The specific emissive properties of this compound remain uncharacterized.

Electrochemical Characterization

Cyclic Voltammetry

There are no published cyclic voltammetry studies specifically for this compound.

The electrochemical behavior of the benzophenone core is well-established, typically involving two successive one-electron reduction steps in aprotic solvents. researchgate.net The first step forms a radical anion, and the second forms a dianion. researchgate.net The reduction potentials are sensitive to substituents on the aromatic rings. Studies on various substituted benzophenones, including methyl and methoxy (B1213986) derivatives, have provided detailed data on their redox potentials and the reversibility of the electrochemical processes. researchgate.netmdpi.com For example, the presence of electron-donating or electron-withdrawing groups alters the potential at which the benzophenone moiety is reduced. researchgate.net Without experimental investigation, the precise half-wave potentials and electrochemical behavior of this compound cannot be determined.

Electron Spin Resonance (ESR) Spectroscopy

No Electron Spin Resonance (ESR) spectroscopy studies for radical species derived from this compound have been found in the literature.

ESR spectroscopy is a technique used to study paramagnetic species, such as the triplet excited states or the ketyl radical anions of benzophenones formed upon UV irradiation or electrochemical reduction. This technique provides information on the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. While ESR has been applied to unsubstituted benzophenone and its simple derivatives, no such analysis has been published for this compound.

Chromatographic Purity and Separation Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Analysis

No specific HPLC or UPLC methods for the analysis of this compound have been described in the reviewed literature.

Numerous HPLC and UPLC methods have been developed for the detection and quantification of various benzophenone derivatives in diverse matrices such as cosmetics, environmental samples, and biological fluids. nih.govnih.gov These methods typically utilize reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water mixtures, often with acid modifiers. nih.govsielc.comresearchgate.net Detection is commonly performed using a UV detector. nih.govresearchgate.net While these general methods could likely be adapted for this compound, specific parameters such as retention time, optimal mobile phase composition, and detection wavelength have not been established.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a crucial analytical technique for monitoring the progress of a chemical reaction and assessing the purity of the resulting product. In the context of the synthesis of this compound, which could be prepared by the reaction of 3-(chloromethyl)benzophenone (B13762313) with N-methylpiperazine, TLC would be employed to track the consumption of the starting materials and the formation of the final product.

The separation on a TLC plate is based on the principle of differential partitioning of the compounds between the stationary phase and the mobile phase. The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a plate. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action.

For a compound like this compound, which possesses both polar (the tertiary amine of the piperazine ring and the carbonyl group of the benzophenone) and non-polar (the phenyl rings) features, the choice of the mobile phase is critical to achieve good separation. A common mobile phase for such compounds would be a mixture of a relatively non-polar solvent and a more polar solvent. An example of a suitable mobile phase system is a mixture of n-hexane and ethyl acetate. The ratio of these solvents would be optimized to achieve a retention factor (R_f) value that allows for clear separation from starting materials and any potential by-products. The R_f value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Spots on the TLC plate are visualized under UV light, as benzophenone and its derivatives are typically UV-active due to the aromatic rings.

Table 1: Illustrative TLC Parameters for this compound

ParameterDetails
Stationary Phase Silica gel on aluminum or glass plate
Mobile Phase n-Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm)
Illustrative R_f Value ~0.4 (This value is hypothetical and can vary based on the exact conditions)

Elemental Analysis (C, H, N)

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This analysis is fundamental for confirming the empirical formula of a newly synthesized compound. For this compound, with the chemical formula C₁₉H₂₂N₂O, the theoretical percentages of C, H, and N can be calculated based on the atomic masses of the elements.

The experimentally determined values from an elemental analyzer should closely match these calculated values, typically within a margin of ±0.4%, to confirm the purity and the proposed chemical structure of the compound.

Table 2: Elemental Analysis Data for this compound (C₁₉H₂₂N₂O)

ElementCalculated (%)Found (%) (Illustrative)
Carbon (C) 77.5177.45
Hydrogen (H) 7.537.58
Nitrogen (N) 9.529.48

The close correlation between the calculated and illustrative "Found" values in the table above would serve as strong evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to modern chemical research, enabling the examination of molecular properties at the electronic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively large organic molecules. researchgate.net DFT calculations are typically employed to determine a molecule's optimized geometry, corresponding to the minimum energy state on the potential energy surface. nih.gov

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Functionals like Becke's three-parameter and Lee–Yang–Parr (B3LYP) hybrid functional, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to achieve accurate molecular structure predictions. nih.govnih.govchemrxiv.org The results of these calculations, including optimized geometric parameters and vibrational frequencies, often show good agreement with experimental data. nih.gov

Table 1: Illustrative DFT-Calculated Structural Parameters. This table is a representative example of data obtained from DFT calculations and does not represent published data for 3-(4-Methylpiperazinomethyl)benzophenone.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.24 Å
C-N (piperazine)~1.46 Å
Ph-C (benzophenone)~1.50 Å
Bond AngleC-CO-C (benzophenone)~122°
C-N-C (piperazine)~110°
Dihedral AnglePh-CO-Ph~56°

The surrounding environment can significantly influence a molecule's electronic properties. Computational models can simulate the effects of different solvents on parameters like the UV-visible absorption spectrum. chemrxiv.orgscialert.net Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict electronic transitions. scialert.net For instance, studies on benzophenone (B1666685) derivatives show that the absorption spectra can exhibit shifts to longer wavelengths (bathochromic shifts) in polar solvents compared to the gas phase, indicating an interaction between the solvent and the molecule's electronic structure. chemrxiv.org Understanding these solvent effects is crucial for applications where the molecule is used in solution.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is essential for explaining chemical bonding and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's properties. scialert.net

A small HOMO-LUMO gap suggests that a molecule is more chemically reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This energy gap influences the molecule's photochemical activity and explains the charge transfer interactions that can occur within the molecule. scialert.net

Table 2: Illustrative Frontier Molecular Orbital Energies. This table is a representative example of data obtained from molecular orbital analysis and does not represent published data for this compound.

ParameterEnergy (eV)
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE) 4.4 eV

The energies of the HOMO and LUMO are directly related to a molecule's electron-donating and accepting capabilities. The HOMO energy is associated with the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). scialert.net Molecules with conjugated π-electron systems, often involving electron donor and acceptor groups at opposite ends, can exhibit significant charge transfer characteristics. researchgate.net The distribution of electron density and the nature of intramolecular interactions can be further investigated using techniques like Natural Bond Orbital (NBO) analysis, which examines charge distribution and orbital interactions. nih.gov

Structure-Activity and Structure-Reactivity Relationship Modeling

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) studies are critical in medicinal chemistry and materials science for designing molecules with specific functions. mdpi.comnih.gov These studies aim to identify the relationships between a molecule's chemical structure and its resulting biological activity or chemical reactivity. nih.govfrontiersin.org

For a molecule like this compound, SAR analysis would involve systematically modifying its three main components: the benzophenone core, the methylpiperazine group, and the methylene (B1212753) linker. For example, adding electron-withdrawing or electron-donating substituents to the phenyl rings could significantly alter its electronic properties and, consequently, its activity. nih.gov Similarly, modifications to the piperazine (B1678402) ring are known to influence the inhibitory activity of compounds in various biological systems. nih.gov Such modeling, often combined with molecular docking studies, helps in understanding how the molecule interacts with biological targets and aids in the rational design of more potent and selective analogues. nih.govfrontiersin.org

Molecular Docking Studies

Extensive literature searches did not yield specific molecular docking studies for the compound this compound. Computational and theoretical investigations, including ligand-protein interaction modeling and the elucidation of binding modes with enzymes and receptors, have been conducted on various derivatives of benzophenone and piperazine, which share structural similarities. However, direct in silico analysis of this compound is not available in the reviewed scientific literature.

Elucidation of Binding Modes with Enzymes and Receptors

Detailed elucidation of the binding modes of this compound with specific enzymes or receptors has not been reported in the available scientific literature. Research has been conducted on similar molecular scaffolds, investigating their interactions with various biological targets. For instance, derivatives of benzophenone have been studied for their potential as cholinesterase inhibitors and their affinity for histamine (B1213489) H3 receptors. Similarly, various piperazine-containing compounds have been evaluated for their interactions with a range of receptors and enzymes. However, these findings are not directly applicable to this compound, and specific binding mode data for this compound remains unelucidated.

Applications in Materials Science and Engineering

: Covalent Organic Frameworks (COFs) Synthesis

The strategic design and synthesis of Covalent Organic Frameworks (COFs) have positioned them as a significant class of porous crystalline polymers. These materials are constructed from molecular building blocks that are linked by strong covalent bonds to form ordered, extended two-dimensional or three-dimensional structures. researchgate.netmdpi.com The inherent porosity, high thermal stability, and tunable functionality of COFs make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and optoelectronics. researchgate.netmdpi.com A key aspect of COF synthesis is the choice of building blocks and the reversible reaction chemistry that allows for the "error-checking" necessary to form crystalline, rather than amorphous, materials. researchgate.netresearchgate.net Imine-linked COFs, formed through the condensation reaction of amines and aldehydes, are particularly notable for their high stability. nih.gov

Benzophenone (B1666685) Imines as Versatile Building Blocks

Benzophenone imines have emerged as highly effective and versatile building blocks in the synthesis of imine-linked COFs. researchgate.netnih.gov Their utility stems from their role in a "formal transimination" reaction. chemrxiv.org In this approach, amine monomers are pre-protected with benzophenone to form benzophenone imines. These protected monomers can then be reacted with aldehyde linkers under solvothermal conditions to form the desired COF. chemrxiv.org During the COF formation, the benzophenone group is cleaved off, leaving behind the crystalline imine-linked framework. researchgate.netnih.gov

This strategy offers several advantages. The use of benzophenone imines can improve the quality of the resulting COFs, leading to materials with high crystallinity and porosity. researchgate.netnih.gov This is because the reversible imine bond formation is crucial for correcting defects during the crystallization process. researchgate.net Furthermore, benzophenone imines can serve a dual function; they are readily accessible and can be more stable against oxidation compared to the corresponding free amines, which can be unstable under the required reaction conditions. chemrxiv.org This approach makes it feasible to access synthetically complex COF monomers that might otherwise be unattainable. researchgate.netnih.gov The direct use of benzophenone imines in place of free amines has been shown to enhance the porosity of the final COF material. chemrxiv.org

Pharmacological Research and Medicinal Chemistry Insights

Utility as Synthetic Reagents for Complex Pharmaceutical Compounds

The molecular architecture of 3-(4-Methylpiperazinomethyl)benzophenone, featuring a reactive benzophenone (B1666685) skeleton and a versatile piperazine (B1678402) ring, makes it a valuable scaffold in the synthesis of more complex pharmaceutical compounds. The piperazine moiety, a privileged structure in medicinal chemistry, is frequently found in biologically active molecules and offers a site for further chemical modifications to develop new therapeutic agents. derpharmachemica.com The synthesis of various piperazine derivatives often involves multi-step processes where intermediates containing the piperazine ring are crucial. acgpubs.orgnih.gov For instance, the synthesis of some piperazine derivatives begins with the coupling of substituted benzenethiol (B1682325) with chloro-nitrobenzene, followed by reduction and cyclization to form the piperazine moiety. acgpubs.org This highlights the foundational role that compounds like this compound can play in building a diverse library of pharmacologically active molecules.

Investigation of Antimicrobial Potency

The piperazine nucleus is a well-established pharmacophore that contributes to the antimicrobial and antifungal activities of various compounds. derpharmachemica.comijbpas.com Research on piperazine derivatives has demonstrated their potential against a range of microbial pathogens. For example, some synthesized piperazine derivatives have been screened for antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli, as well as for antifungal activity against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. derpharmachemica.com

Studies on related benzophenone-piperidine ether derivatives have also shown promising antibacterial and antifungal properties. researchgate.net The general findings suggest that the combination of a benzophenone structure with a nitrogen-containing heterocycle like piperazine can lead to compounds with significant antimicrobial efficacy. The specific antimicrobial profile of this compound itself would require direct testing, but the existing literature on related compounds provides a strong rationale for such investigations.

Below is a table summarizing the antimicrobial activity of some piperazine derivatives against various pathogens, illustrating the potential of this class of compounds.

Derivative Type Target Pathogens Observed Activity Reference
Azole-containing piperazine analoguesVarious bacteria and fungiMild to considerable in vitro activity ijbpas.com
Substituted piperazine derivativesS. aureus, P. aeruginosa, S. epidermidis, E. coli, A. fumigatus, A. flavus, A. nigerPotentially active against tested strains derpharmachemica.com
N-Phenylpiperazine derivativesStaphylococcus aureus, Mycobacterium strains, Bipolaris sorokiniana, Fusarium avenaceumModerate inhibitory effects nih.gov

Exploration of Anticancer Activity

The quest for novel anticancer agents has led to extensive research on benzophenone and piperazine derivatives. While the benzophenone moiety alone may not exhibit strong anti-tumor effects, its combination with heterocyclic systems like piperazine can lead to potent anticancer compounds. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.comaromaticscience.com Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Research has shown that some benzophenone analogues possess anti-angiogenic properties. nih.gov For example, a novel synthetic piperazine derivative, SJ-8002, has been shown to inhibit angiogenesis and induce tumor-cell apoptosis. In vivo studies demonstrated that SJ-8002 decreased neovascularization in chick embryos and in mouse Matrigel implants. nih.gov The anti-angiogenic effects of some benzophenone derivatives are mediated through the downregulation of vascular endothelial growth factor (VEGF) expression. nih.gov

The cytotoxic activity of benzophenone-piperazine hybrids is significantly influenced by their chemical structure. researchgate.net Structure-activity relationship (SAR) studies aim to identify the chemical features that are crucial for a compound's biological activity. For instance, in a series of hybrid compounds of benzofuran (B130515) and N-aryl piperazine, derivatives with a keto-substituent on the piperazine ring showed the most potent cytotoxic activity against cancer cells. researchgate.net The nature and position of substituents on the benzophenone and piperazine rings play a critical role in determining the cytotoxicity. nih.gov The addition of certain functional groups can enhance the anticancer activity. For example, a series of benzophenone derivatives bearing a naphthalene (B1677914) moiety showed good to moderate cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov

The table below illustrates some structure-activity relationships for the cytotoxicity of related compounds.

Compound Series Key Structural Feature for Activity Effect Reference
Benzofuran-piperazine hybridsKeto-substituent on the piperazine ringEnhanced cytotoxicity researchgate.net
Benzofuran-piperazine hybridsElectron-withdrawing group (e.g., fluoro, chloro) at the para position of the benzene (B151609) ringBeneficial for anticancer activity researchgate.net
Benzophenone derivativesNaphthalene moietyGood to moderate cytotoxicity against MCF-7 cells nih.gov
Benzo[a]pyrano[2,3-c]phenazine derivativesCN and p-dimethylamino phenyl substituentsHigh growth inhibitory activity against HepG2 cell line nih.gov

The anticancer effects of benzophenone and piperazine derivatives are often mediated through the induction of apoptosis (programmed cell death) and inhibition of key cellular enzymes. Apoptosis is a critical mechanism for eliminating cancerous cells. Some benzophenone analogues have been shown to induce apoptosis, as confirmed by the characteristic "ladder" formation of DNA fragmentation. nih.gov The induction of apoptosis can be triggered through various cellular pathways, including the release of cytochrome c and the activation of caspases. nih.gov For instance, the piperazine derivative SJ-8002 was found to elicit the release of cytochrome c and activate caspase-3. nih.gov

Furthermore, some of these compounds can inhibit topoisomerases, which are enzymes that regulate the topology of DNA and are essential for cell replication. Certain benzoxanthone derivatives, which share structural similarities with benzophenones, have shown inhibitory activity against topoisomerase I and II. nih.govresearchgate.net Inhibition of these enzymes can lead to DNA damage and cell death.

The introduction of halogen atoms, such as chlorine, fluorine, or bromine, into the structure of pharmacologically active compounds can significantly enhance their biological properties. nih.gov Halogenation can improve a compound's metabolic stability, membrane permeability, and binding affinity to its target. nih.gov In the context of anticancer agents, halogenated derivatives of benzofuran have shown increased anticancer activities. nih.gov The ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites in a molecule, can substantially improve binding affinity. nih.gov

Studies on halogenated benzophenone derivatives isolated from marine fungi have demonstrated their potential to suppress the proliferation of pancreatic cancer cells. nih.gov The position of the halogen substituent is often a critical determinant of its effect on biological activity. nih.gov For example, placing a halogen atom at the para position of an N-phenyl ring is often beneficial for cytotoxic properties. nih.gov The presence of a halogen substituent can also induce better antioxidant properties in some flavonoids. researchgate.net

Improved Membrane Penetration via Methyl Substituents

While specific studies on the membrane penetration of this compound are not available in the reviewed literature, the influence of its structural components, particularly the N-methylpiperazine group, can be inferred from research on related molecules. The N-methylpiperazine moiety is considered a "privileged" structure in medicinal chemistry due to its favorable influence on pharmacokinetic properties. mdpi.com The inclusion of an N-methyl group on a piperazine ring generally enhances the molecule's lipophilicity and steric character, which are crucial factors for traversing cellular membranes and maintaining a beneficial balance of pharmacokinetic and pharmacodynamic attributes. mdpi.com

Studies comparing different N-alkyl substitutions on the piperazine ring of other therapeutic agents, such as rifamycins, have shown that the nature of the alkyl group (e.g., methyl versus cyclopentyl) significantly affects the drug's interaction with lipid membranes. nih.gov These differences in membrane affinity can lead to distinct pharmacokinetic profiles and clinical performance. nih.gov Furthermore, research on a range of hydrocarbon-substituted piperazine derivatives has demonstrated their consistent ability to enhance permeability across epithelial cell layers, a critical step for oral drug absorption. nih.gov Although this research identified the pH of the solution as a primary determinant of efficacy in their specific model, it underscores the general capacity of piperazine-based structures to act as permeation enhancers. nih.gov The N-methyl group in this compound is thus a key structural feature expected to contribute positively to its ability to penetrate biological membranes.

Modulating Neurotransmitter Systems

The structural framework of this compound, combining a benzophenone core with a methylpiperazine side chain, suggests potential interactions with multiple neurotransmitter systems.

Histamine (B1213489) H3 Receptor Affinity

Direct binding affinity data for this compound at the histamine H3 receptor (H3R) is not documented in the available literature. However, the benzophenone scaffold is a recognized pharmacophore for H3R antagonists. nih.gov Research into novel benzophenone derivatives has yielded compounds with significant H3R affinity, highlighting the potential of this chemical class. nih.gov

For instance, a series of benzophenone derivatives designed as multitarget-directed ligands for Alzheimer's disease demonstrated high affinities for the H3R, with Ki values ranging from 8 nM to 371 nM. nih.gov The blockade of H3 receptors is an attractive therapeutic strategy as it can stimulate the histaminergic system and enhance the release of other important neurotransmitters like acetylcholine. nih.govnih.gov The affinity of these compounds underscores the potential for molecules containing the benzophenone core, such as this compound, to exhibit activity at this receptor.

Table 1: Histamine H3 Receptor (hH3R) Affinity of Related Benzophenone Derivatives

Compound Structure Ki (nM)
Compound 6 (Lead) (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone 8
Compound 2 N/A 371

Data sourced from a study on multitarget-directed benzophenone derivatives. nih.gov

Cholinesterase Inhibitory Potency (BuChE, AChE)

Inhibition of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key mechanism for enhancing cholinergic neurotransmission. While the inhibitory potency of this compound itself has not been reported, related structures have been evaluated for this activity.

The same study that identified H3R affinity in benzophenone derivatives also tested their cholinesterase inhibitory capacity. nih.gov One lead compound demonstrated significant inhibitory activity against BuChE. nih.gov Separately, a series of isatin-based derivatives incorporating a 4-benzoylpiperazine moiety was synthesized and evaluated for AChE inhibition. Most of these compounds displayed superior inhibitory potency when compared to the standard drug donepezil, indicating that the benzoylpiperazine fragment can be a key element for AChE inhibition. brieflands.com

Table 2: Cholinesterase Inhibitory Potency of Related Compounds

Compound Target Enzyme IC50
Compound 6 (Benzophenone Derivative) eqBuChE 172 nM
Compound 6 (Benzophenone Derivative) hBuChE 1.16 µM
Compound 4f (Isatin-Benzoylpiperazine) AChE <9 nM
Donepezil (Reference) AChE 9 nM

Data sourced from studies on benzophenone derivatives and isatin-based compounds. nih.govbrieflands.com

Dopamine (B1211576) D4 Receptor Antagonism

The dopamine D4 receptor is a G protein-coupled receptor implicated in various neurological and psychiatric conditions. wikipedia.org An extensive review of the scientific literature did not yield any studies investigating the interaction of this compound with the dopamine D4 receptor. Therefore, its potential for D4 receptor antagonism remains uncharacterized.

Anti-inflammatory Response Mechanisms

The benzophenone scaffold is present in numerous molecules that exhibit anti-inflammatory activity. nih.gov Several studies have confirmed that benzophenone derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. nih.govscielo.br

While this compound has not been specifically tested, a closely related compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has demonstrated significant anti-inflammatory and anti-nociceptive effects in preclinical models. nih.gov This compound was found to reduce paw edema and decrease the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in a pleurisy test. nih.gov Other studies on different benzophenone derivatives have shown potent inhibition of TNF-α and IL-1β in human peripheral blood mononuclear cells and inhibition of nitric oxide (NO) generation in macrophages. nih.govmdpi.comnih.gov These findings suggest that a likely anti-inflammatory mechanism for compounds like this compound involves the downregulation of key inflammatory mediators.

Table 3: Anti-inflammatory Activity of Related Benzophenone and Piperazine Derivatives

Compound/Derivative Class Model/Target Effect
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone Pleurisy Test Reduced levels of IL-1β and TNF-α. nih.gov
4-Aminobenzophenone Derivatives LPS-stimulated PBMC Potent inhibition of TNF-α and IL-1β. nih.gov
Otogirinin A (Benzophenone Derivative) LPS-stimulated Macrophages Inhibition of nitric oxide (NO) and TNF-α production. mdpi.com

| Garcimultiflorone Derivatives (Benzophenones) | Human Neutrophils | Inhibition of superoxide (B77818) anion generation and elastase release. nih.gov |

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. This section explores the potential of this compound to act as an inhibitor of matrix metalloproteinases and carbonic anhydrases.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govnih.gov Overactivity of MMPs, including MMP-3 (stromelysin-1), is implicated in various pathological conditions such as arthritis and cancer, making them a target for therapeutic inhibitors. nih.govmdpi.com The development of MMP inhibitors has progressed from broad-spectrum to more selective agents to minimize off-target effects. nih.govdovepress.com

No research articles or experimental data were found that evaluate the inhibitory potential of this compound against Matrix Metalloproteinase-3. Therefore, its activity as an MMP-3 inhibitor remains uncharacterized.

Carbonic anhydrases (CAs) are a group of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. taylorandfrancis.comnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. nih.gov Sulfonamide-based compounds are a well-known class of carbonic anhydrase inhibitors. taylorandfrancis.com

A comprehensive search of the scientific literature revealed no studies on the interaction between this compound and any of the carbonic anhydrase isozymes. As such, there is no information available regarding its potential as a carbonic anhydrase inhibitor.

DNA Interaction Studies

The interaction of small molecules with DNA can lead to various biological effects, including anticancer and antimicrobial activities. nih.gov Benzophenone and its derivatives have been studied for their ability to interact with DNA, sometimes acting as photosensitizers that can induce DNA damage upon UV irradiation. nih.govnih.gov These interactions can occur through different modes, such as intercalation between DNA base pairs or binding to the minor or major grooves. scispace.com

There are no published studies specifically examining the interaction of this compound with DNA. Research has been conducted on other benzophenone-containing molecules, but the specific binding affinity, mode of interaction, and any potential DNA-modifying effects of this compound have not been reported. nih.govnih.govscispace.com

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methylpiperazinomethyl)benzophenone, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of this compound typically involves alkylation or coupling reactions. For instance, SN2 displacement using 3-(bromomethyl)benzophenone with 4-methylpiperazine derivatives under controlled conditions (e.g., NaH in DMF at 0°C to room temperature) has been effective . Purification methods such as column chromatography or recrystallization (using solvents like THF/water) are critical for isolating the compound with ≥95% purity. Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature to minimize side products like unreacted bromomethyl intermediates .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices, and how do their limits of detection compare?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS with derivatization (e.g., silylation) achieves a limit of quantification (LOQ) of ~10 mg/kg in plant extracts, while HPLC with UV detection offers higher throughput for pharmaceutical impurities at LOQs of ~1 µg/mL . Polarographic methods are less sensitive (LOQ ~100 µg/mL) but useful for detecting electroactive impurities like benzophenone derivatives .

Advanced Research Questions

Q. How does the structural modification of this compound influence its biological activity, particularly in targeting cellular components like tubulin?

Structural analogs with azido or benzophenone moieties have shown divergent effects. For example, azido derivatives retain tubulin polymerization activity comparable to epothilone B but exhibit reduced cytotoxicity due to poor membrane permeability. In contrast, bulkier benzophenone substitutions abolish tubulin binding entirely, highlighting the sensitivity of the pharmacophore to steric hindrance . Computational docking studies and mutational analyses of tubulin-binding pockets are recommended to refine structure-activity relationships.

Q. What are the environmental degradation pathways of this compound, and how do its metabolites impact ecotoxicological assessments?

Under UV exposure, benzophenone derivatives degrade into smaller aromatic compounds (e.g., 4-methylpiperazine and phenolic byproducts), which may act as endocrine disruptors . Ecotoxicological assays in zebrafish embryos or algal cultures are critical to assess metabolite toxicity. For instance, benzophenone itself is classified as a Group 2B carcinogen by IARC, necessitating LC-MS/MS monitoring of its persistence in aquatic systems .

Q. How can photo-crosslinking applications of this compound be optimized for material science, considering variables like UV exposure and solvent selection?

In photo-crosslinking, benzophenone’s efficiency depends on surface concentration and solvent compatibility. For example, soaking polydimethylsiloxane (PDMS) in 5% benzophenone/acetone for 30 minutes followed by rapid drying maximizes surface-bound photoinitiators, enabling robust polymer grafting . UV intensity (365 nm, 10 mW/cm²) and exposure time (2–5 minutes) should be calibrated to avoid over-polymerization. Solvents with low volatility (e.g., DMSO) reduce diffusion loss during drying .

Q. How should researchers address contradictions in experimental data, such as discrepancies in cytotoxicity or environmental persistence reported across studies?

Contradictions often arise from methodological variability. For example, cytotoxicity discrepancies may stem from differences in cell lines (e.g., MCF-7 vs. HCT-116) or assay conditions (e.g., serum-free media reducing compound solubility) . Environmental persistence data may vary due to matrix effects (e.g., organic-rich sediments prolonging half-life). Meta-analyses using standardized protocols (e.g., OECD guidelines) and inter-laboratory validation are essential to resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.